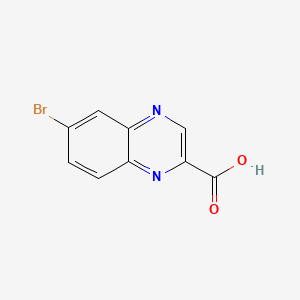
6-Bromoquinoxaline-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinoxaline-2-carboxylic Acid is a biochemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05200 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoxaline-2-carboxylic Acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 251.95300 .Applications De Recherche Scientifique
Organic Synthesis
Carboxylic acids, including 6-Bromoquinoxaline-2-carboxylic Acid, play a key role in organic synthesis . They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling . They can be used to obtain small molecules and macromolecules .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This includes the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .
Polymers
Carboxylic acids are used in the area of polymers for various applications . They can be used in the synthesis of synthetic or natural polymers . They also find use as monomers, additives, and catalysts .
Medical Field
Carboxylic acids have applications in the medical field . While the specific applications of 6-Bromoquinoxaline-2-carboxylic Acid in medicine are not mentioned, carboxylic acids in general are used in various medical applications .
Pharmacy
In the field of pharmacy, carboxylic acids are used in various ways . They can be natural or synthetic, extracted or synthesized, and are highly active in organic reactions .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry . They are also used in food additives .
Detection Methods
Different methods have been developed for the detection of carboxylic acids in various products such as medicines, cosmetics, and food additives .
Antitubercular Activity
Quinoxaline-2-carboxylic acids have been studied for their antitubercular activity . Derivatives of these acids have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis .
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies at the molecular, cellular, and system levels .
Propriétés
IUPAC Name |
6-bromoquinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBDSYRCUORBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709034 |
Source


|
| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103596-11-8 |
Source


|
| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?
A: The research demonstrates that 6-bromoquinoxaline-2-carboxylic acid significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to 6-bromoquinoxaline-2-carboxylic acid, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

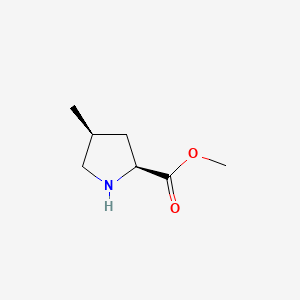
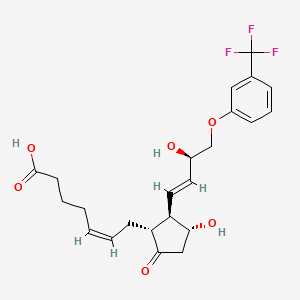





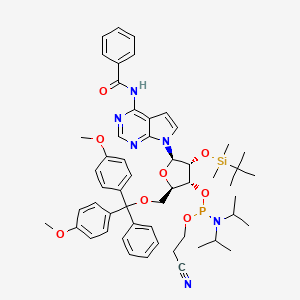
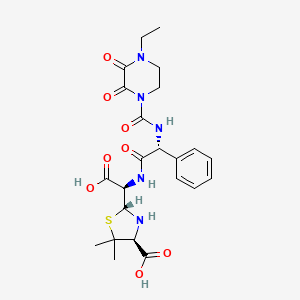

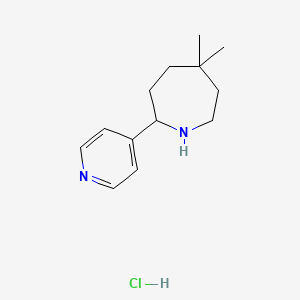
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)